![molecular formula C13H12N4O2S2 B2855455 4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide CAS No. 2034601-10-8](/img/structure/B2855455.png)
4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide
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Description
The compound is a derivative of thieno[2,3-d]pyrimidin-3(4H)-yl and thiazole, both of which are heterocyclic compounds containing nitrogen and sulfur . These types of compounds are often used in the development of pharmaceuticals due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely include a thieno[2,3-d]pyrimidin-3(4H)-yl ring and a thiazole ring, both of which are common structures in heterocyclic compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, a similar compound, 4H-pyrido[1,2-a]pyrimidin-4-one, has been shown to undergo metal-free C-3 chalcogenation to synthesize diversely orchestrated 3-ArS/ArSe derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, a similar compound, 2-Methyl-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine, is a solid at room temperature .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c1-8-10(21-7-16-8)11(18)14-3-4-17-6-15-12-9(13(17)19)2-5-20-12/h2,5-7H,3-4H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTSWLBKQYRXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide |
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